molecular formula C9H14N2O2S B068902 Sulfamide, [4-(1-methylethyl)phenyl]-(9CI) CAS No. 178978-38-6

Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)

Cat. No. B068902
CAS RN: 178978-38-6
M. Wt: 214.29 g/mol
InChI Key: NYXXURKAPBVJCL-UHFFFAOYSA-N
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Description

Sulfamide, [4-(1-methylethyl)phenyl]-(9CI) is a chemical compound that belongs to the sulfonamide group. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.28 g/mol. Sulfamide has been widely used in scientific research for its unique properties and mechanisms of action.

Scientific Research Applications

Sulfamide has been used in a variety of scientific research applications. One of the most common uses is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide. Inhibition of carbonic anhydrase has been shown to have therapeutic potential for a variety of diseases, including glaucoma, epilepsy, and altitude sickness. Sulfamide has also been used as a precursor for the synthesis of other sulfonamide compounds, which have been used as antibiotics and antitumor agents.

Mechanism of Action

Sulfamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. As a result, the pH of the surrounding tissue is lowered, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
Sulfamide has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Sulfamide has also been shown to have anticonvulsant properties, which may be related to the inhibition of carbonic anhydrase in the brain. In addition, sulfamide has been shown to have antitumor activity, although the mechanism of action is not well understood.

Advantages and Limitations for Lab Experiments

Sulfamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, sulfamide has some limitations as well. It has low solubility in organic solvents, which can make it difficult to use in some experiments. In addition, sulfamide can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for sulfamide research. One area of interest is the development of new carbonic anhydrase inhibitors for the treatment of glaucoma and other diseases. Another area of interest is the development of new sulfonamide compounds with antitumor activity. Finally, sulfamide could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Conclusion:
Sulfamide, [4-(1-methylethyl)phenyl]-(9CI) is a versatile compound that has been widely used in scientific research. Its unique properties and mechanisms of action make it an important tool for the study of carbonic anhydrase inhibition and other physiological processes. While there are some limitations to its use, sulfamide has several advantages that make it a valuable compound in the laboratory. With continued research, sulfamide and related compounds may have important therapeutic applications in the future.

Synthesis Methods

Sulfamide can be synthesized by reacting aniline with chlorosulfonic acid. The resulting product is then treated with ammonia to form sulfamide. The reaction can be summarized as follows:
C6H5NH2 + ClSO3H → C6H5NHSO2Cl
C6H5NHSO2Cl + NH3 → C6H5NHSO2NH2

properties

CAS RN

178978-38-6

Product Name

Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

1-propan-2-yl-4-(sulfamoylamino)benzene

InChI

InChI=1S/C9H14N2O2S/c1-7(2)8-3-5-9(6-4-8)11-14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13)

InChI Key

NYXXURKAPBVJCL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)N

synonyms

Sulfamide, [4-(1-methylethyl)phenyl]- (9CI)

Origin of Product

United States

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